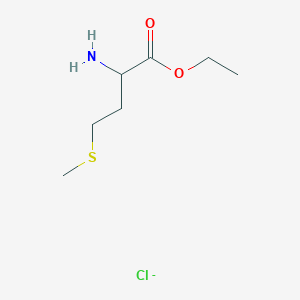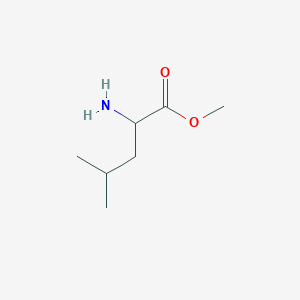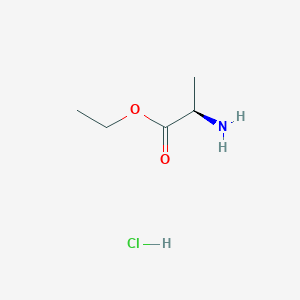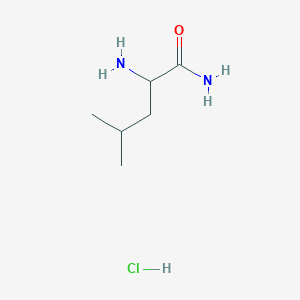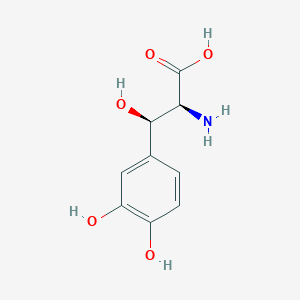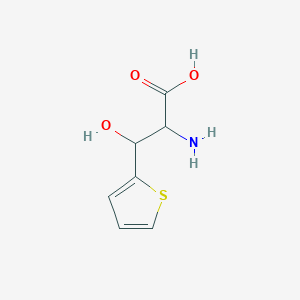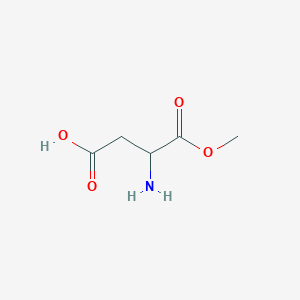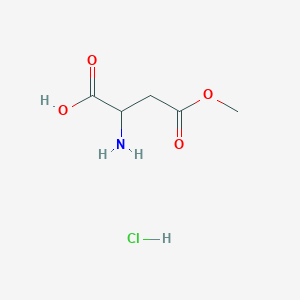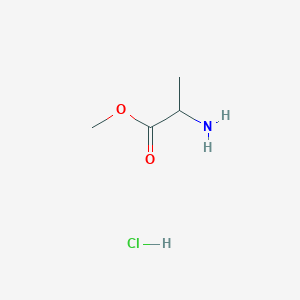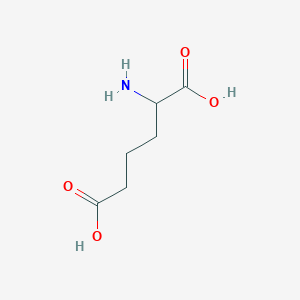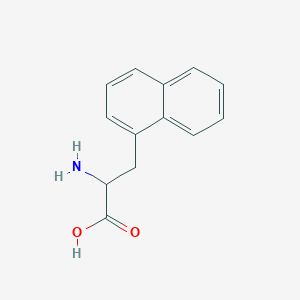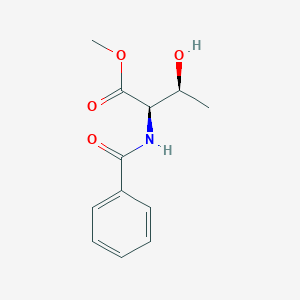
(2R,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride” is a chemical compound with the CAS Number: 60538-18-3. Its molecular weight is 169.61 and its MDL number is MFCD08458597 . It is also known as methyl D-allothreoninate hydrochloride .
Molecular Structure Analysis
The molecular formula of “(2R,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride” is C5H12ClNO3 . The InChI Code is 1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4-;/m1./s1 . This indicates the specific arrangement of atoms in the molecule and the stereochemistry of the compound.Physical And Chemical Properties Analysis
“(2R,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride” is a solid or semi-solid or liquid or lump . It should be stored in a dark place, in an inert atmosphere, at room temperature . Its water solubility is very high, with a Log S (ESOL) of -0.56, indicating a solubility of 46.6 mg/ml or 0.275 mol/l .Applications De Recherche Scientifique
Pharmacological Applications and Mechanistic Insights
Pharmacological Studies : Ohmefentanyl, a compound structurally related to “(2R,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride”, has been studied for its unique pharmacological properties. Research on its stereoisomers, particularly focusing on their in vitro and in vivo biological properties, provides insight into ligand-receptor interaction dynamics, including binding affinity and efficacy (Brine et al., 1997).
Metabolic Pathways : The compound's metabolism has been implicated in drug conjugation processes, especially glucuronidation, which is a critical phase II metabolic reaction in vertebrates. Understanding these pathways is essential for drug development and toxicity studies (Dutton, 1978).
Biochemical and Molecular Biology Research
Neuroprotection : Research into the neuroprotective strategies against cerebrovascular stroke has highlighted the importance of understanding molecular mechanisms, including those mediated by compounds like “(2R,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride”. These insights are critical for developing interventions to mitigate secondary cerebral injury (Karsy et al., 2017).
Biopolymer Production : The compound has also been linked to the biosynthesis of polyhydroxyalkanoates (PHAs), a biodegradable microbial polymer with wide-ranging applications from medical to environmental biotechnology. Understanding the metabolic pathways involved in PHAs production can inform sustainable biopolymer manufacturing processes (Amara, 2010).
Clinical Research Applications
Assisted Psychotherapy : Research on the therapeutic applications of MDMA, structurally analogous to “(2R,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride”, suggests potential for MDMA-assisted psychotherapy in treating conditions like PTSD, anxiety associated with autism, and alcohol use disorder. This line of inquiry opens new avenues for the use of similar compounds in mental health treatment (Sessa et al., 2019).
Ocular Toxicity Screening : Studies on the safety profiles of compounds like chloroquine and hydroxychloroquine, which share functional groups with “(2R,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride”, underline the importance of ophthalmological screening in monitoring for potential ocular complications in patients undergoing treatment with such medications (Jones, 1999).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
methyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSJLLVVZFTDEY-VKKIDBQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)OC)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

